molecular formula C12H9N3O2 B13104412 3-Cyano-5-methylcinnolin-4-yl acetate

3-Cyano-5-methylcinnolin-4-yl acetate

Cat. No.: B13104412
M. Wt: 227.22 g/mol
InChI Key: MDDJHTIYIYEHFM-UHFFFAOYSA-N
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Description

3-Cyano-5-methylcinnolin-4-yl acetate is a chemical compound with a unique structure that includes a cyano group, a methyl group, and an acetate ester linked to a cinnoline core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Cyano-5-methylcinnolin-4-yl acetate typically involves the cyanoacetylation of amines. One common method is the reaction of substituted aryl or heteryl amines with alkyl cyanoacetates under different conditions. For instance, the direct treatment of amines with methyl cyanoacetate without solvent at room temperature can yield the desired cyanoacetamide compounds . Another method involves stirring the reactants without solvent at elevated temperatures, such as 70°C, followed by overnight stirring at room temperature .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for efficiency and yield. This could include the use of continuous flow reactors and automated systems to control reaction conditions precisely.

Chemical Reactions Analysis

Types of Reactions

3-Cyano-5-methylcinnolin-4-yl acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can convert the cyano group to an amine or other functional groups.

    Substitution: The acetate group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines.

Scientific Research Applications

3-Cyano-5-methylcinnolin-4-yl acetate has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Cyano-5-methylcinnolin-4-yl acetate involves its interaction with molecular targets and pathways. The cyano group can participate in nucleophilic addition reactions, while the acetate group can undergo hydrolysis. These interactions can modulate biological pathways, making the compound a potential candidate for drug development .

Comparison with Similar Compounds

Properties

Molecular Formula

C12H9N3O2

Molecular Weight

227.22 g/mol

IUPAC Name

(3-cyano-5-methylcinnolin-4-yl) acetate

InChI

InChI=1S/C12H9N3O2/c1-7-4-3-5-9-11(7)12(17-8(2)16)10(6-13)15-14-9/h3-5H,1-2H3

InChI Key

MDDJHTIYIYEHFM-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=CC=C1)N=NC(=C2OC(=O)C)C#N

Origin of Product

United States

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